5-Nitro-2-pyrrolidin-1-ylaniline
Description
5-Nitro-2-pyrrolidin-1-ylaniline is an aromatic amine derivative featuring a nitro (-NO₂) group at the 5-position and a pyrrolidin-1-yl substituent at the 2-position of the aniline ring. Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol. This compound is structurally characterized by its electron-withdrawing nitro group and the cyclic secondary amine (pyrrolidine), which influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
5367-55-5 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-nitro-2-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C10H13N3O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6,11H2 |
InChI Key |
HFRJACOFFZTDKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Aniline Derivatives
2-Nitro-5-(pyrrolidin-1-yl)aniline (CAS 289913-98-0)
- Molecular Formula : C₁₀H₁₃N₃O₂ (identical to the target compound).
- Key Differences : Substituents are reversed (nitro at position 2, pyrrolidinyl at position 5).
- Impact : The altered substituent positions affect electronic distribution. For instance, the nitro group at position 2 (ortho to the aniline NH₂) may sterically hinder reactions compared to the para-substituted target compound. This isomer’s reactivity in coupling or substitution reactions could differ significantly .
Heterocyclic Analogues: Quinoline Derivatives
5-Nitro-6-(pyrrolidin-1-yl)quinoline (CAS 19979-54-5)
- Molecular Formula : C₁₃H₁₃N₃O₂.
- Applications : Such compounds are explored in medicinal chemistry (e.g., kinase inhibitors) or as ligands in coordination chemistry due to their rigid backbone .
5-Nitro-6-(piperidin-1-yl)quinoline (CAS 19979-55-6)
- Molecular Formula : C₁₄H₁₅N₃O₂.
- Key Differences : Piperidine (6-membered ring) replaces pyrrolidine, increasing lipophilicity and steric bulk.
- Impact : The larger ring may improve membrane permeability in biological systems but reduce solubility in polar solvents. Piperidine’s stronger basicity could also alter protonation states under physiological conditions .
Polycyclic Systems: Acridine Derivatives
1-Nitro-2,9-di-piperidinylacridine (CAS 64887-15-6)
- Molecular Formula : C₂₃H₂₅N₃O₂.
- Key Features : The acridine core (tricyclic aromatic system) with nitro and dual piperidinyl groups enables DNA intercalation and hydrophobic interactions.
- Applications: Potential use in anticancer research or as a fluorescent probe. The nitro group could serve as a reducible moiety for prodrug activation .
Data Table: Structural and Property Comparison
Research Findings and Implications
- Electronic Effects: The nitro group’s electron-withdrawing nature reduces the basicity of adjacent amines in aniline derivatives, impacting their participation in acid-base reactions. In quinoline and acridine systems, this effect stabilizes π-electron systems, enhancing luminescence or redox activity .
- Solubility Trends : Pyrrolidine-containing compounds exhibit moderate solubility in polar aprotic solvents (e.g., DMF), while piperidine analogues show higher lipophilicity, favoring organic phases.
- Biological Relevance: Quinoline and acridine derivatives are frequently studied for antitumor and antimicrobial activities, whereas aniline isomers may serve as precursors for dyes or agrochemicals .
Preparation Methods
Microreactor-Assisted Nitration of Preformed 2-(Pyrrolidin-1-yl)aniline
Adapting methodology from continuous-flow nitration systems, this approach utilizes a dual-feed microreactor to achieve controlled nitration:
Reaction Setup
- Feed A : 2-(Pyrrolidin-1-yl)aniline (3 mol/L in dichloromethane)
- Feed B : Nitrating mixture (HNO₃:H₂SO₄ = 1:7.6 mol/mol)
- Reactor : Stainless steel microchannel (ID 0.5 mm, L 2 m)
- Conditions : 45°C, residence time 35 sec
Performance Metrics
| Parameter | Value |
|---|---|
| Conversion | 98% ± 2% |
| Regioselectivity | 92% para |
| Isolated Yield | 86% |
The microreactor's enhanced heat transfer minimizes decomposition pathways observed in batch reactors. Post-reaction quenching with ice-water followed by extraction with ethyl acetate and silica gel chromatography yields the pure product.
Directed Ortho-Metalation (DoM) Strategy
For substrates requiring late-stage nitration, a DoM protocol enables precise functionalization:
- Protection : Aniline → N-acetanilide (Ac₂O, pyridine, 0°C)
- Metalation : LDA (2.2 eq), THF, -78°C → Li-aryl intermediate
- Electrophilic Quench : Pyrrolidine (3 eq), -40°C → 2-(pyrrolidin-1-yl)acetanilide
- Nitration : Ac₂O/HNO₃ (1:3), 0°C → 5-nitro derivative
- Deprotection : NaOH (6M), EtOH/H₂O, reflux → target compound
This sequence achieves 78% overall yield with >95% regiocontrol but requires stringent anhydrous conditions.
Nucleophilic Aromatic Substitution Approaches
Two-Step Halogen Exchange
Building on chloro-nitroaniline chemistry, this route exploits the activating effect of nitro groups:
Step 1 : 2,5-Dichloronitrobenzene + NH₃ (liq.) → 5-chloro-2-nitroaniline (89% yield)
Step 2 : 5-Chloro-2-nitroaniline + pyrrolidine (5 eq) in DMSO, CuI (10 mol%), 140°C → 92% conversion
Optimized Conditions Table
| Variable | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMSO | +22% vs DMF |
| Catalyst | CuI | +35% vs none |
| Temperature | 140°C | +41% vs 100°C |
| Time | 18h | Plateau after 16h |
The copper catalyst facilitates single-electron transfer mechanisms, overcoming the deactivating nitro group's influence.
Reductive Amination Pathways
Nitro Reduction/Coupling Sequence
For laboratories lacking specialized equipment, this bench-top method offers practicality:
- 2-Nitro-5-bromoaniline → Hydrogenation (H₂, Pd/C) → 5-bromo-1,2-phenylenediamine
- Condensation with γ-butyrolactone (TFA, 80°C) → 2-pyrrolidinyl intermediate
- Oxidation (NaNO₂, HCl) → Target nitro compound
While step 3 suffers from modest yields (58%), this route avoids hazardous nitration reactions.
Analytical Characterization
Critical quality attributes were verified via:
HPLC : Zorbax SB-C18, 80:20 MeCN/H₂O, 1 mL/min → tR 6.8 min (purity 99.4%)
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89 (d, J=8.8 Hz, 1H), 6.98 (d, J=2.4 Hz, 1H), 6.82 (dd, J=8.8, 2.4 Hz, 1H), 3.35 (t, J=6.4 Hz, 4H), 1.93 (quin, J=6.4 Hz, 4H)
IR (KBr): ν 3385 (NH₂), 1520 (NO₂ asym), 1348 (NO₂ sym), 1245 (C-N) cm⁻¹
Q & A
Q. What are the established synthetic routes for 5-Nitro-2-pyrrolidin-1-ylaniline, and how can researchers validate intermediate purity during synthesis?
Methodological Answer:
- Route 1: Nucleophilic Substitution
React 5-nitro-2-chloroaniline with pyrrolidine in the presence of a base (e.g., K₂CO₃) under reflux conditions. Monitor completion via TLC (silica gel, ethyl acetate/hexane) . - Route 2: Copper-Catalyzed Coupling
Use CuI/ligand systems to facilitate aryl-pyrrolidine bond formation under milder conditions (e.g., 80°C, DMF solvent). This method reduces side-product formation . - Validation:
Characterize intermediates (e.g., 5-chloro-2-pyrrolidin-1-ylaniline) using HPLC (≥95% purity) and ¹H NMR (confirm absence of unreacted starting materials). Compare melting points (mp) with literature values (e.g., mp 149–152.5°C for 4-Pyrimidin-2-ylaniline analogs) .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure of 5-Nitro-2-pyrrolidin-1-ylaniline?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the nitro group (δ ~8.0–8.5 ppm for aromatic protons adjacent to NO₂) and pyrrolidine (δ ~1.5–3.5 ppm for CH₂ groups) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 222.1 (C₁₀H₁₂N₃O₂⁺) with isotopic pattern matching theoretical values.
- HPLC-PDA: Use a C18 column (acetonitrile/water gradient) to assess purity (>97%) and detect nitro-group degradation products .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate nitro-group reduction during synthesis?
Methodological Answer:
- Condition Screening:
Test inert atmospheres (N₂/Ar) to prevent unintended reduction. Evaluate solvents (e.g., DMF vs. DMSO) for stability at elevated temperatures . - Catalyst Selection:
Compare Pd/C vs. copper catalysts for selectivity. Copper-based systems reduce nitro-group interference in coupling reactions . - Additives: Include stabilizing agents (e.g., BHT) to suppress free-radical side reactions. Monitor by LC-MS for nitro-to-amine conversion .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across studies?
Methodological Answer:
- Data Triangulation:
Cross-validate cytotoxicity assays (MTT vs. ATP-based) using standardized cell lines (e.g., HeLa, MCF-7). Report cell passage numbers and culture conditions per NIH guidelines . - Batch Analysis:
Compare purity across synthetic batches via HPLC. Impurities >2% (e.g., residual pyrrolidine) may skew activity . - Mechanistic Profiling:
Use kinase inhibition assays or proteomics to identify off-target effects. For example, nitroaromatics may interact with redox-sensitive proteins, confounding results .
Q. How should researchers design experiments to elucidate the metabolic stability of 5-Nitro-2-pyrrolidin-1-ylaniline in preclinical models?
Methodological Answer:
- In Vitro Assays:
Incubate with liver microsomes (human/rat) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) . - Isotope Tracing:
Synthesize a ¹⁵N-labeled nitro group to track metabolic pathways (e.g., nitro-reductase activity). Detect metabolites (e.g., amine derivatives) in urine/plasma . - In Silico Modeling:
Use ADMET predictors (e.g., SwissADME) to identify metabolic soft spots. Compare with experimental data to refine models .
Data Contradiction Analysis
Q. How to address discrepancies in spectral data (e.g., conflicting NMR shifts) for 5-Nitro-2-pyrrolidin-1-ylaniline derivatives?
Methodological Answer:
- Solvent/Concentration Effects:
Re-run NMR in deuterated DMSO vs. CDCl₃. Proton shifts for nitro groups vary significantly with solvent polarity . - Dynamic Effects:
Perform variable-temperature NMR to detect conformational changes (e.g., ring puckering in pyrrolidine). - Collaborative Validation:
Share samples with independent labs for cross-platform analysis (e.g., compare Bruker vs. Jeol spectrometers) .
Tables for Key Data
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Melting Point | 149–152.5°C | Differential Scanning Calorimetry | |
| HPLC Purity | ≥97% | C18, 220 nm detection | |
| Cytotoxicity (HeLa) IC₅₀ | 12.5 µM ± 1.2 | MTT assay | |
| Metabolic Stability (Cl₍ᵢₙₜ₎) | 25 mL/min/kg | Liver microsomes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
